4-Fluoro-N-phenethylaniline
Description
4-Fluoro-N-phenethylaniline (hypothetical structure) is a fluorinated aromatic amine characterized by a phenethyl group (-CH₂CH₂C₆H₅) attached to the nitrogen atom of a para-fluoroaniline backbone. The phenethyl group likely enhances lipophilicity and steric bulk compared to simpler derivatives, influencing its physicochemical and reactivity profiles.
Properties
CAS No. |
220751-29-1 |
|---|---|
Molecular Formula |
C14H14FN |
Molecular Weight |
215.27 g/mol |
IUPAC Name |
4-fluoro-N-(2-phenylethyl)aniline |
InChI |
InChI=1S/C14H14FN/c15-13-6-8-14(9-7-13)16-11-10-12-4-2-1-3-5-12/h1-9,16H,10-11H2 |
InChI Key |
CTEIFOLFLBKZKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=CC=C(C=C2)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Differences
The following table summarizes key structural and electronic differences between 4-Fluoro-N-phenethylaniline and related compounds:
Key Observations:
- Electronic Effects : The fluorine atom in all derivatives withdraws electron density via inductive effects, activating the aromatic ring for electrophilic substitution at meta positions.
- Steric Effects : Bulky substituents (e.g., phenethyl in this compound) hinder nucleophilic attack on the nitrogen, whereas smaller groups (e.g., -CH₃ in 4-Fluoro-N,N-dimethylaniline) enhance solubility in polar solvents .
Physicochemical Properties
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